(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule featuring a piperidine ring, an oxadiazole ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Piperidine Derivatives: The piperidine rings are often synthesized through nucleophilic substitution reactions involving piperidine and appropriate alkyl halides.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4
Bases: NaOH, DMSO
Coupling Agents: DCC
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine rings can yield piperidone derivatives, while reduction of the oxadiazole ring can yield amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In industry, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, while the piperidine rings can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methylamine: Similar oxadiazole ring but lacks the piperidine and methanone groups.
1-(Methylsulfonyl)piperidin-4-yl)methanone: Contains the piperidine and methanone groups but lacks the oxadiazole ring.
Uniqueness
The uniqueness of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions . This makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-27(24,25)22-9-6-15(7-10-22)18(23)21-8-2-3-13(12-21)11-16-19-17(20-26-16)14-4-5-14/h13-15H,2-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQMRURFEVSGDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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